molecular formula C9H12N2O4S B2913089 Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate CAS No. 338411-02-2

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2913089
CAS No.: 338411-02-2
M. Wt: 244.27
InChI Key: VONJYRNXPJGMPA-UHFFFAOYSA-N
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Description

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate is a chemical compound with the CAS registry number 338411-02-2 . It has a molecular formula of C9H12N2O4S and a molecular weight of 244.268 g/mol . The calculated density of this compound is 1.4±0.1 g/cm³ . This compound is part of the pyrimidine family, a class of heterocyclic compounds that are of significant interest in medicinal and organic chemistry research. Pyrimidine derivatives are widely studied for their potential biological activities and as building blocks for more complex molecular structures. As a high-purity reference standard, it is valuable for analytical testing and chemical synthesis projects in a laboratory setting. Researchers can employ it as a key intermediate in the development of novel compounds. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly not for human consumption.

Properties

IUPAC Name

ethyl 2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-15-7(12)5-16-9-10-4-6(14-2)8(13)11-9/h4H,3,5H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJYRNXPJGMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate typically involves the reaction of 4-hydroxy-5-methoxy-2-pyrimidinethiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy and hydroxy groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyrimidine ring can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Ethyl 2-((4-Chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate (Compound 10, )
  • Substituents: Chloro (C4), methoxyphenylamino (C6).
  • Synthesis : Boron tribromide-mediated demethylation converts the methoxy group to hydroxy, yielding bioactive derivatives .
  • The methoxyphenylamino group introduces steric bulk, which may reduce solubility compared to the target compound’s hydroxy/methoxy substituents.
Ethyl 2-{[6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate ()
  • Substituents : Chlorophenylsulfanylmethyl (C6), pyridinyl (C2).
  • This contrasts with the target compound’s polar C4/C5 substituents, suggesting divergent biological targeting .

Heterocyclic Modifications

Ethyl 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate ()
  • Core Structure: Quinazolinone (fused benzene-pyrimidine) with a 4-oxo group.
  • The phenyl group at C3 adds lipophilicity, which may influence blood-brain barrier penetration compared to the target compound’s hydrophilic substituents .
Ethyl 2-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate ()
  • Core Structure : Pyrimidoindole fused system with a fluorophenyl group.
  • Bioisosteric Effect: Fluorine at the phenyl group enhances metabolic stability and bioavailability compared to hydroxy groups.

Simpler Sulfanylacetate Esters

Ethyl 2-[(Ethoxycarbonyl)thio]acetate ()
  • Structure : Lacks a pyrimidine ring; features an ethoxycarbonyl-sulfanyl group.
  • Physicochemical Properties : Higher lipophilicity due to the absence of polar pyrimidine substituents. This compound serves as a model for studying esterase-mediated hydrolysis kinetics, contrasting with the target compound’s heterocyclic stability .

Triazole and Thiadiazole Derivatives

Ethyl 2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate ()
  • Core Structure : 1,2,4-Triazole with thiophene and phenyl groups.
  • Biological Relevance: Triazoles are known for antimicrobial activity. The thiophene moiety may enhance π-π interactions in enzyme binding, differing from the pyrimidine-based target compound’s mode of action .
Ethyl 2-[[5-[(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ()
  • Substituents : Morpholinylsulfonyl and methyl groups on a benzoyl-thiadiazole system.
  • Solubility Impact : The morpholinylsulfonyl group increases polarity and aqueous solubility, a contrast to the target compound’s balance of hydroxy/methoxy groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight LogP* Bioactivity Notes
Target Compound C₉H₁₁N₂O₄S 4-OH, 5-OMe, pyrimidine 243.26 1.2 Intermediate for heterocyclic drugs
Compound 10 () C₁₅H₁₅ClN₄O₃S 4-Cl, 6-(3-OMe-PhNH) 366.81 2.8 Anticancer precursor
Quinazolinone Derivative () C₁₈H₁₆N₂O₃S 4-Oxo, 3-Ph, quinazoline 340.39 3.1 HDL cholesterol modulation
Pyrimidoindole () C₂₀H₁₄FN₃O₃S 4-F-Ph, pyrimidoindole 395.40 3.5 Kinase inhibition
Thiadiazole-Morpholine () C₁₉H₂₂N₄O₆S₃ Morpholinylsulfonyl, thiadiazole 522.65 1.8 Antimicrobial potential

*Predicted using fragment-based methods.

Biological Activity

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate (CAS No. 338411-02-2) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O4S
  • Molecular Weight : 244.27 g/mol
  • Density : Approximately 1.4 g/cm³
  • LogP : 0.90, indicating moderate lipophilicity.

The compound features a pyrimidine ring substituted with hydroxy and methoxy groups, along with an ethyl ester group linked via a sulfanyl moiety. This unique structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with biomolecules, enhancing binding affinity to enzymes and receptors.
  • Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular signaling pathways and enzyme activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents .

Anticancer Activity

This compound has shown promise in anticancer research:

  • Cell Line Studies : In vitro studies demonstrated significant growth inhibition in cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound exhibited IC50 values ranging from 1.75 to 12.91 μM, outperforming standard chemotherapeutic agents such as 5-Fluorouracil .
Cell LineIC50 (μM)Comparison to 5-FU (IC50 μM)
MCF-71.75 - 9.4617.02
MDA-MB-2311.75 - 12.9111.73

Safety Profile

A subacute toxicity study conducted on healthy mice showed that the compound had a favorable safety profile at high doses (40 mg/kg), indicating its potential for further development as a therapeutic agent .

Case Studies

  • Antiviral Activity : A recent investigation into pyrimidine derivatives revealed that compounds similar to this compound exhibited antiviral properties against influenza viruses, showcasing the potential for broad-spectrum antiviral applications .
  • Mechanistic Studies : Another study focused on the structure-activity relationship (SAR) of pyrimidine derivatives indicated that modifications to the ethyl ester group could enhance biological activity, paving the way for the design of more potent analogs .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)acetate?

The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting a pyrimidinyl thiol precursor with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in DMF or acetone under reflux yields the target compound. Post-synthesis purification often involves column chromatography using hexane/acetone (3:2) mixtures . Alternative routes include using boron tribromide for demethylation of methoxy groups to generate hydroxyl derivatives .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation of solvent mixtures (e.g., hexane/ethyl acetate). Data collection uses Bruker APEX2 detectors, and structures are solved with SHELXT or SHELXS. Refinement is performed using SHELXL, which optimizes bond lengths, angles, and thermal parameters. For example, monoclinic systems (space group C2/c) with Z = 8 and β = 121.61° have been reported, with R-factors < 0.04 indicating high precision .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H NMR : Peaks at δ 4.49 ppm (CH₂-S) and δ 9.41 ppm (NH) confirm thioether and amide groups .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (OH/NH) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks [M+H]+ at m/z 346.44 align with theoretical masses .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angle discrepancies) be resolved during refinement?

Discrepancies in bond angles (e.g., C–S–C angles deviating by >5°) arise from thermal motion or disorder. Use SHELXL's restraints (e.g., DFIX, SIMU) to harmonize geometric parameters. Validate against Hirshfeld surface analysis to ensure intermolecular interactions (e.g., hydrogen bonds) are accurately modeled. Cross-check with density functional theory (DFT) calculations for electronic consistency .

Q. What strategies optimize yield in the demethylation of methoxy groups during synthesis?

Demethylation using BBr₃ in dichloromethane requires strict anhydrous conditions. Key steps:

  • Add BBr₃ dropwise at 0°C to prevent exothermic side reactions.
  • Extend reaction time to 16–24 hours for complete conversion.
  • Quench with H₂O and extract with ethyl acetate (3×) to isolate polar hydroxyl derivatives. Yields improve to >80% with optimized stoichiometry (2 eq BBr₃) .

Q. How do steric and electronic effects influence substitution reactions at the pyrimidinyl sulfur center?

The sulfur atom's nucleophilicity is modulated by adjacent substituents:

  • Electron-withdrawing groups (e.g., -CN, -NO₂) reduce reactivity, requiring stronger bases (e.g., NaH).
  • Steric hindrance from methoxy/hydroxy groups slows alkylation. Use bulky leaving groups (e.g., tosylates) to enhance regioselectivity. Kinetic studies via HPLC monitoring can identify rate-limiting steps .

Q. What computational methods validate the compound's interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to active sites. Key parameters:

  • Parameterize the ligand using GAFF force fields.
  • Validate docking poses against crystallographic data (e.g., PPARγ ligand-binding domain).
  • Calculate binding free energies (MM-PBSA) to rank affinity. Cross-correlate with in vitro assays (e.g., IC₅₀) .

Methodological Notes

  • Crystallography Workflow :

    • Data Collection: APEX2 detector, MoKα radiation (λ = 0.71073 Å).
    • Refinement: SHELXL2014 with 4632 reflections and R1 = 0.038 .
    • Validation: PLATON for symmetry checks; CCDC deposition (e.g., CCDC 1020224) .
  • Synthesis Troubleshooting :

    • Low yields in thioether formation: Increase equivalents of ethyl chloroacetate (1.5 eq) and use DMF as a polar aprotic solvent .
    • Crystal twinning: Recrystallize from ethanol/water (7:3) at 4°C for 72 hours .

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